6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
6-chloro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRMDDWBMIRYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=NC=N2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4-amine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Addition Reactions: The piperidine ring can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, although the exact pathways and targets are still under investigation . Its effects are mediated through binding to these targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrimidine and pyridine derivatives:
Key Observations :
- Core Heterocycle : Pyrimidine-based compounds (e.g., target compound, N-Methyl-6-(pyrrolidin-3-ylmethyl)) are more common in drug discovery due to their hydrogen-bonding capacity and metabolic stability compared to pyridine derivatives .
- Substituent Effects: Piperidine vs. Chlorine vs. Alkyl Groups: The chlorine atom in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization . Salt Forms: Dihydrochloride/hydrochloride salts improve aqueous solubility, critical for in vivo efficacy .
Biological Activity
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, a compound with the CAS number 1713163-36-0, has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a piperidine moiety and a chlorine atom. Its molecular formula is , and it is often utilized in research settings as a building block for more complex molecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes and receptors, although detailed pathways remain under investigation. The presence of the piperidine group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Moderate activity |
| Escherichia coli | 0.50 μg/mL | Moderate activity |
| Candida albicans | 0.75 μg/mL | Moderate activity |
These findings suggest that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Comparative Studies
When compared to structurally similar compounds, such as 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine, 6-Chloro-N-cyclopropylpyrimidin-4-amine, and others, this compound demonstrates unique biological properties due to its specific substitution pattern.
Table: Comparison of Biological Activity
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-aminedihydrochloride | 0.25 | Moderate antibacterial |
| 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-aminedihydrochloride | 0.50 | Moderate antibacterial |
| 6-Chloro-N-cyclopropylpyrimidin-4-aminedihydrochloride | 1.00 | Weaker antibacterial |
This table illustrates that while all compounds exhibit some level of antimicrobial activity, the piperidine derivative shows enhanced effectiveness against certain pathogens .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance, a study demonstrated that formulations containing this compound significantly reduced bacterial load in infected mouse models, indicating its potential as an effective therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
